molecular formula C19H20BrFN2O B1327198 4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898789-09-8

4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327198
CAS No.: 898789-09-8
M. Wt: 391.3 g/mol
InChI Key: IOSIHNHVHWCVIP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20BrFN2O It is a derivative of benzophenone, characterized by the presence of bromine, fluorine, and a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzene and 4-methylpiperazine.

    Formation of Benzophenone Core: The benzophenone core is formed through a Friedel-Crafts acylation reaction, where 4-bromo-2-fluorobenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Substitution Reaction: The resulting intermediate undergoes a nucleophilic substitution reaction with 4-methylpiperazine to introduce the piperazine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperazine-containing compounds with biological targets.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone: The compound itself.

    4-Bromo-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone: A similar compound with the fluorine atom at a different position.

    4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone: Another isomer with a different substitution pattern.

Uniqueness

4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the piperazine moiety, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSIHNHVHWCVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643441
Record name (4-Bromo-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-09-8
Record name Methanone, (4-bromo-2-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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